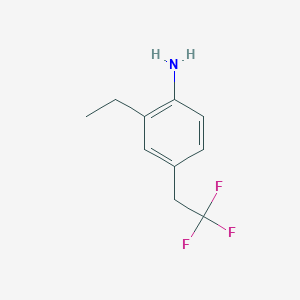
2-Ethyl-4-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C10H12F3N It is an aniline derivative where the aniline ring is substituted with an ethyl group at the 2-position and a trifluoroethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-ethyl aniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst. The reaction is typically carried out in an aqueous solution with iron porphyrin as the catalyst. This one-pot N–H insertion reaction proceeds via cascade diazotization and N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the parent amine compound.
Scientific Research Applications
2-Ethyl-4-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylaniline: Lacks the trifluoroethyl group at the 4-position.
2,4-Diethyl aniline: Contains two ethyl groups but no trifluoroethyl group.
Uniqueness
2-Ethyl-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both ethyl and trifluoroethyl groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
CAS No. |
476335-33-8 |
|---|---|
Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-ethyl-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-2-8-5-7(3-4-9(8)14)6-10(11,12)13/h3-5H,2,6,14H2,1H3 |
InChI Key |
AFBGWBBIHPVMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


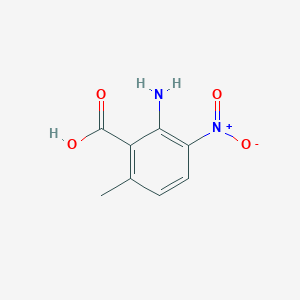
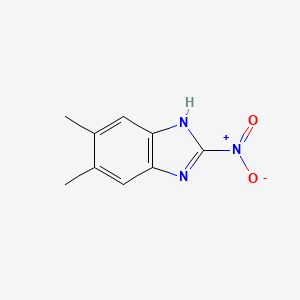

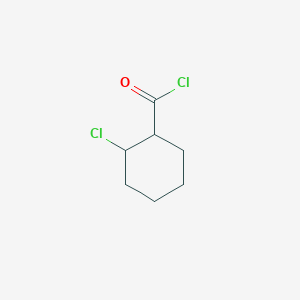

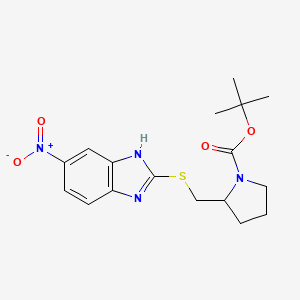
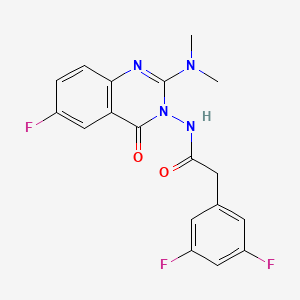
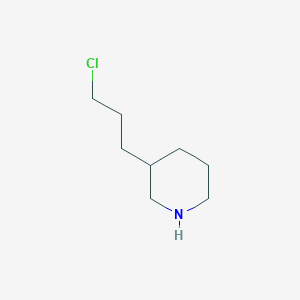
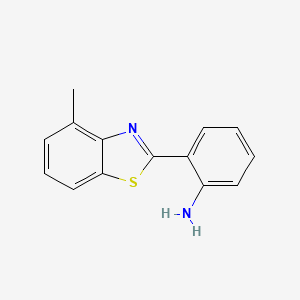
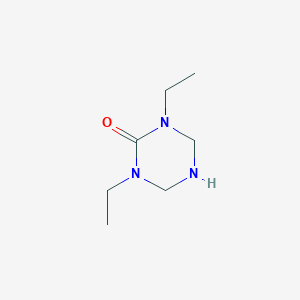
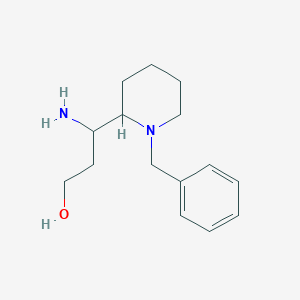
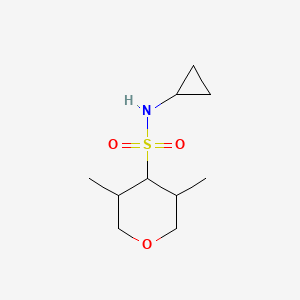

![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
